(4S,6R)-4,6-Dimethyl-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine
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Overview
Description
(4S,6R)-4,6-Dimethyl-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine: is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of thiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms within a five-membered ring. Thiazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4S,6R)-4,6-Dimethyl-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine typically involves multiple steps, starting with the construction of the pyranothiazole core. One common approach is the cyclization of appropriately substituted thioureas with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The stereochemistry of the final product is controlled by the use of chiral catalysts or starting materials.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and high-throughput screening methods can also aid in optimizing reaction conditions and scaling up production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable nucleophile in the presence of a base.
Major Products Formed:
Scientific Research Applications
(4S,6R)-4,6-Dimethyl-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine: has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may exhibit biological activity, such as antimicrobial or antifungal properties, making it useful in the development of new drugs.
Industry: Its unique chemical properties may be exploited in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism by which (4S,6R)-4,6-Dimethyl-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
(4S,6R)-4,6-Dimethyl-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine: can be compared with other similar compounds, such as 4,6-dimethyl-2-pyrimidinamine and thiazole derivatives . While these compounds share structural similarities, This compound is unique in its stereochemistry and specific functional groups, which may confer distinct biological and chemical properties.
Conclusion
This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of new molecules and the development of innovative solutions in various fields.
Properties
IUPAC Name |
(4S,6R)-4,6-dimethyl-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-4-3-6-7(5(2)11-4)12-8(9)10-6/h4-5H,3H2,1-2H3,(H2,9,10)/t4-,5+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYIWZHJBCLUKF-UHNVWZDZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(O1)C)SC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C([C@@H](O1)C)SC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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